molecular formula C11H15NO3 B1213936 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline CAS No. 35589-37-8

1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1213936
CAS RN: 35589-37-8
M. Wt: 209.24 g/mol
InChI Key: GJZCADDNXVAAME-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ was first described by Pictet and Spengler in 1911, involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with hydroxy groups at the 4, 6, and 7 positions and methyl groups at the 1 and 2 positions .


Chemical Reactions Analysis

The chemical reactions involving THIQs typically involve the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .

Scientific Research Applications

Structural and Spectroscopic Analysis

1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, as part of the isoquinoline family, has been studied for its structural and spectroscopic characteristics. A study on a related compound, N-Methylisosalsoline, derived from Hammada scoparia leaves, involved the use of NMR spectroscopy and X-ray crystallographic techniques to characterize its structure, demonstrating the importance of these methods in analyzing isoquinoline derivatives (Jarraya et al., 2008).

Role in Neuroscience

Isoquinolines, including 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, have been identified in human brains, both in normal and parkinsonian conditions. Their presence and structural similarity to neurotoxic compounds such as MPTP (which produces Parkinson's disease) highlight their potential significance in neurological research (Niwa et al., 1991).

Pharmacological Properties

Research has explored the synthesis and pharmacological properties of isoquinoline alkaloids, including their local anesthetic activity, toxicity, and therapeutic potential. One study conducted in vivo and in silico evaluations on synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, showing promising results in local anesthesia and acute toxicity tests, suggesting the potential of these compounds in medicinal applications (Azamatov et al., 2023).

Chemical Synthesis and Derivatives

The chemical synthesis of isoquinoline derivatives, including 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, is an area of significant interest. Studies have focused on developing novel synthesis methods and exploring the properties of various derivatives. For instance, the work on dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines illustrates the ongoing efforts to explore new synthetic pathways and potential applications of these compounds (White & Baker, 1990).

Antifungal Activity

Investigations into the structural and electronic properties of N-hydroxyamide derivatives of isoquinolines, including their antifungal activity, underscore the biomedical potential of these compounds. A study using X-ray crystallography and quantum chemical modeling on a compound with a similar tetrahydroisoquinoline structure revealed insights into its antifungal properties (Davydov et al., 2019).

Analgesic and Anti-Inflammatory Effects

Research on the analgesic and anti-inflammatory effects of isoquinoline derivatives also contributes to the understanding of their potential therapeutic uses. A study focusing on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride demonstrated its efficacy in reducing inflammation and pain, suggesting its applicability in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZCADDNXVAAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956970
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

35589-37-8
Record name MA 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline

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